molecular formula C9H6BrClO2 B13034491 6-Bromo-7-chlorochroman-4-one

6-Bromo-7-chlorochroman-4-one

Cat. No.: B13034491
M. Wt: 261.50 g/mol
InChI Key: AEZKRFOCBWURMP-UHFFFAOYSA-N
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Description

6-Bromo-7-chlorochroman-4-one is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chlorochroman-4-one typically involves the bromination and chlorination of chroman-4-one derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the chromanone ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to achieve efficient halogenation .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chlorochroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromanone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chlorochroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the halogen atoms but shares the core structure.

    6-Bromo-chroman-4-one: Contains only the bromine atom.

    7-Chloro-chroman-4-one: Contains only the chlorine atom.

Uniqueness: 6-Bromo-7-chlorochroman-4-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C9H6BrClO2

Molecular Weight

261.50 g/mol

IUPAC Name

6-bromo-7-chloro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H6BrClO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2

InChI Key

AEZKRFOCBWURMP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Br)Cl

Origin of Product

United States

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